2-(4-Methylcyclohexyl)prop-2-en-1-ol
Description
2-(4-Methylcyclohexyl)prop-2-en-1-ol is a monoterpenoid alcohol characterized by a cyclohexyl ring substituted with a methyl group at the 4-position and a propenol (allyl alcohol) moiety.
Properties
CAS No. |
15714-12-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3 |
InChI Key |
RYBQTIMCBUUSQQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)CO |
Canonical SMILES |
CC1CCC(CC1)C(=C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
The following compounds share structural similarities with 2-(4-Methylcyclohexyl)prop-2-en-1-ol:
Key Observations:
- Cyclohexene vs. Cyclohexane Rings : Compounds like 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol (α-Terpineol analog) feature a cyclohexene ring, enhancing rigidity and influencing volatility compared to the fully saturated cyclohexyl group in the target compound .
- Substituent Effects : The benzyloxy derivative in exhibits enhanced antimicrobial activity due to increased lipophilicity, suggesting that substitutions on the cyclohexyl ring could modulate bioactivity .
- Stereochemistry : The (1R)-configured isomer in highlights the role of chirality in biological interactions, though specific data for the target compound’s enantiomers are lacking .
Physicochemical Properties
Limited direct data exist for 2-(4-Methylcyclohexyl)prop-2-en-1-ol, but comparisons can be inferred from analogs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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